molecular formula C17H22N2O5 B11945461 Benzyl 2-{[(2-methoxy-1-methyl-2-oxoethyl)amino]carbonyl}-1-pyrrolidinecarboxylate CAS No. 3505-84-8

Benzyl 2-{[(2-methoxy-1-methyl-2-oxoethyl)amino]carbonyl}-1-pyrrolidinecarboxylate

Cat. No.: B11945461
CAS No.: 3505-84-8
M. Wt: 334.4 g/mol
InChI Key: WZEHNUMRTRKLTC-UHFFFAOYSA-N
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Description

Benzyl 2-{[(2-methoxy-1-methyl-2-oxoethyl)amino]carbonyl}-1-pyrrolidinecarboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzyl group, a pyrrolidine ring, and a methoxy group, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-{[(2-methoxy-1-methyl-2-oxoethyl)amino]carbonyl}-1-pyrrolidinecarboxylate typically involves multiple steps. One common method includes the reaction of benzyl chloride with ethanolamine to obtain 2-(N-benzyl)aminoethanol. This intermediate is then reacted with formaldehyde in the presence of formic acid at temperatures between 70-80°C to produce the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-{[(2-methoxy-1-methyl-2-oxoethyl)amino]carbonyl}-1-pyrrolidinecarboxylate can undergo several types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Benzyl 2-{[(2-methoxy-1-methyl-2-oxoethyl)amino]carbonyl}-1-pyrrolidinecarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzyl 2-{[(2-methoxy-1-methyl-2-oxoethyl)amino]carbonyl}-1-pyrrolidinecarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 2-{[(2-methoxy-1-methyl-2-oxoethyl)amino]carbonyl}-1-pyrrolidinecarboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy group, in particular, can influence its reactivity and interactions with biological targets, setting it apart from similar compounds.

Properties

CAS No.

3505-84-8

Molecular Formula

C17H22N2O5

Molecular Weight

334.4 g/mol

IUPAC Name

benzyl 2-[(1-methoxy-1-oxopropan-2-yl)carbamoyl]pyrrolidine-1-carboxylate

InChI

InChI=1S/C17H22N2O5/c1-12(16(21)23-2)18-15(20)14-9-6-10-19(14)17(22)24-11-13-7-4-3-5-8-13/h3-5,7-8,12,14H,6,9-11H2,1-2H3,(H,18,20)

InChI Key

WZEHNUMRTRKLTC-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)OC)NC(=O)C1CCCN1C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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